2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Overview
Description
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a chloro group attached to an isonicotinoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride typically involves the chlorination of 2-chloro-5-(trifluoromethyl)isonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H2ClF3NO2} + \text{SOCl2} \rightarrow \text{C7H2Cl2F3NO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-chloro-5-(trifluoromethyl)isonicotinic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., NaOH) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: The major products are substituted derivatives of this compound, such as amides, esters, and thioesters.
Hydrolysis: The major product is 2-chloro-5-(trifluoromethyl)isonicotinic acid.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroisonicotinoyl chloride
- 5-(Trifluoromethyl)isonicotinoyl chloride
- 2-Bromo-5-(trifluoromethyl)isonicotinoyl chloride
Uniqueness
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLPPGPIGUJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.